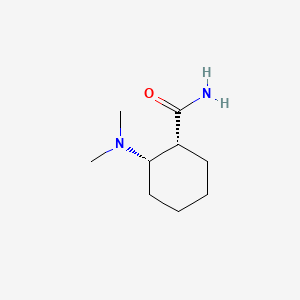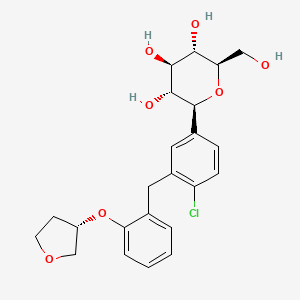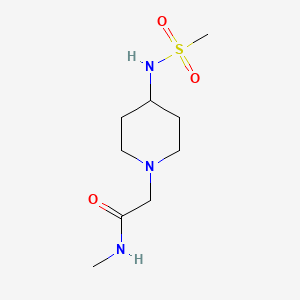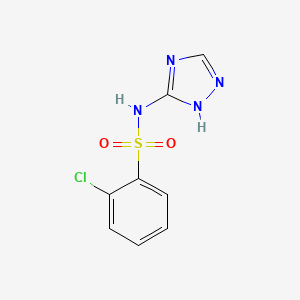
2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a 1,2,4-triazole ring, a five-membered nitrogen-containing heterocycle, which is often found in various pharmacologically active molecules. The presence of the chloro and sulfonamide groups further enhances its potential for various applications in medicinal chemistry and other scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 1,2,4-triazole. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to reflux conditions.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The sulfonamide group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as N-alkyl or N-aryl derivatives can be formed.
Oxidation Products: Oxidized forms of the triazole ring.
Reduction Products: Reduced forms of the triazole ring or the sulfonamide group.
Applications De Recherche Scientifique
2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in developing new drugs, particularly those targeting bacterial and fungal infections.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting bacterial growth. The chloro group can enhance the compound’s binding affinity and stability.
Comparaison Avec Des Composés Similaires
2-Chloro-N-(4H-1,2,3-triazol-3-YL)benzenesulfonamide: Similar structure but with a different triazole isomer.
2-Chloro-N-(4H-1,2,4-triazol-5-YL)benzenesulfonamide: Another isomer with the triazole ring substituted at a different position.
N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide: Lacks the chloro group, which may affect its biological activity.
Uniqueness: The presence of the chloro group in 2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide distinguishes it from other similar compounds, potentially enhancing its biological activity and stability
Propriétés
Formule moléculaire |
C8H7ClN4O2S |
|---|---|
Poids moléculaire |
258.69 g/mol |
Nom IUPAC |
2-chloro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H7ClN4O2S/c9-6-3-1-2-4-7(6)16(14,15)13-8-10-5-11-12-8/h1-5H,(H2,10,11,12,13) |
Clé InChI |
SMFXCHQQSXCNBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)S(=O)(=O)NC2=NC=NN2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


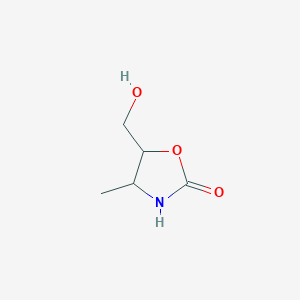

![N-[4-(acetylamino)phenyl]prop-2-enamide](/img/structure/B14900391.png)
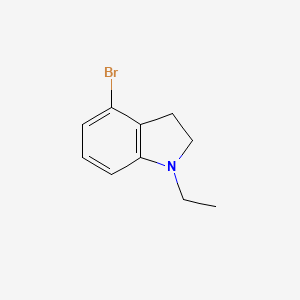
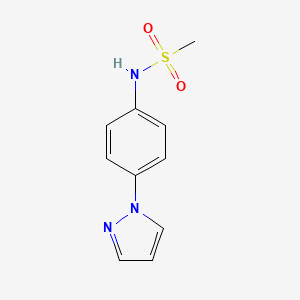
![n-Allyl-2-((4-aminothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14900412.png)
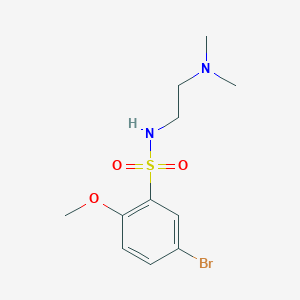
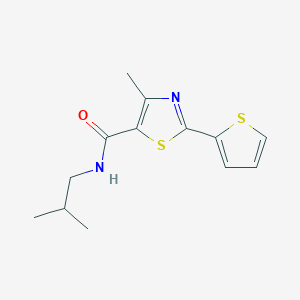
![tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14900459.png)

